3-Benzyl-2-methylquinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzyl group at the 3-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzylamine with benzaldehyde to form an imine intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the benzyl group at the 3-position.
3-Benzylquinazolin-4(3H)-one: Lacks the methyl group at the 2-position.
3-Phenylquinazolin-4(3H)-one: Has a phenyl group instead of a benzyl group at the 3-position.
Uniqueness
3-Benzyl-2-methylquinazolin-4(3H)-one is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a bioactive molecule and provide opportunities for further functionalization and derivatization.
Biological Activity
3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic structure with a quinazoline core, characterized by the presence of a benzyl group and a methyl group. These substituents enhance its pharmacological properties and stability. The general formula for quinazolin-4(3H)-ones is C12H10N2O, and the presence of nitrogen atoms in the quinazoline ring allows for various nucleophilic and electrophilic reactions, contributing to its biological activity.
This compound exhibits significant inhibitory activity against various tyrosine kinases , which play crucial roles in regulating cellular processes such as proliferation and survival. Molecular docking studies indicate that this compound binds effectively to ATP-binding sites of tyrosine kinases, suggesting a mechanism involving competitive inhibition . The interactions primarily occur through hydrogen bonding and hydrophobic interactions, which are critical for its anticancer properties.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- SW620 (colon cancer)
The compound's IC50 values against these cell lines have been reported to be significantly lower than those of standard chemotherapeutic agents like lapatinib, indicating its potential as an effective anticancer agent .
Cell Line | IC50 Value (µM) | Comparison with Control |
---|---|---|
MCF-7 | 3.79 ± 0.96 | Lower than lapatinib |
A2780 | 0.14 ± 0.03 | Comparable to control |
SW620 | Significant | Induces apoptosis |
Inhibition of Tyrosine Kinases
The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:
- CDK2 : IC50 values around 0.173 µM
- HER2 : IC50 values around 0.079 µM
- EGFR : Demonstrated significant inhibition
These findings highlight the compound's potential as a targeted therapy for cancers that overexpress these kinases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Methylquinazolin-4(3H)-one | Methyl group on position 2 | Antitumor activity | Lacks benzyl substituent |
6-Iodoquinazolin-4(3H)-one | Iodine substitution at position 6 | Anticancer properties | Halogen substitution enhances reactivity |
4-Anilinoquinazolines | Aniline group at position 4 | Potent kinase inhibitors | Focus on specific kinase selectivity |
The presence of both benzyl and methyl groups in this compound enhances its binding affinity and selectivity towards specific biological targets compared to other derivatives.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-benzyl-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
AEEMIAVGTXSJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.